Boc-L-Lys(Fmoc)(Me)-OH Boc-L-Lys(Fmoc)(Me)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC13699567
InChI: InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)15-9-10-16-29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Molecular Formula: C27H34N2O6
Molecular Weight: 482.6 g/mol

Boc-L-Lys(Fmoc)(Me)-OH

CAS No.:

Cat. No.: VC13699567

Molecular Formula: C27H34N2O6

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Boc-L-Lys(Fmoc)(Me)-OH -

Specification

Molecular Formula C27H34N2O6
Molecular Weight 482.6 g/mol
IUPAC Name (2S)-6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)15-9-10-16-29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
Standard InChI Key TYYDOXKAXGPKGQ-QHCPKHFHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

Boc-L-Lys(Fmoc)(Me)-OH (CAS 951695-85-5) is a derivative of L-lysine with three protective groups:

  • α-amino group: Protected by Boc (tert-butoxycarbonyl), which is acid-labile and removable via trifluoroacetic acid (TFA) .

  • ε-amino group: Shielded by Fmoc (9-fluorenylmethyloxycarbonyl), a base-labile group cleavable under mild basic conditions (e.g., piperidine) .

  • Carboxyl group: Converted to a methyl ester (Me), stabilizing the carboxyl moiety during synthesis .

The compound’s IUPAC name is methyl (2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, reflecting its stereochemistry and functional groups . Its molecular formula is C₂₇H₃₄N₂O₆, with a molecular weight of 482.57 g/mol .

Table 1: Key Structural Identifiers

PropertyValue
CAS Number951695-85-5
SMILESCC(C)(C)OC(=O)NC@@HC(=O)OC
InChIKeyJHMSFOFHTAYQLS-QHCPKHFHSA-N
Molecular Weight482.57 g/mol

Stereochemical Considerations

The (S)-configuration at the α-carbon ensures compatibility with natural L-lysine in peptide chains, avoiding racemization during coupling . The Fmoc group’s bulkiness necessitates optimized coupling conditions to prevent steric hindrance .

Synthesis and Purification

Synthetic Route

The synthesis of Boc-L-Lys(Fmoc)(Me)-OH involves sequential protection of lysine’s functional groups:

  • Methyl Ester Formation: Lysine’s carboxyl group is esterified using methanol under acidic conditions .

  • ε-Amino Protection: The ε-amino group is shielded with Fmoc-Cl (Fmoc chloride) in a biphasic THF/water system with sodium bicarbonate .

  • α-Amino Protection: The α-amino group is protected with Boc anhydride [(Boc)₂O] in THF, yielding the final product .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield
1Methanol, HClCarboxyl group esterification95%
2Fmoc-Cl, NaHCO₃, THF/H₂Oε-amino Fmoc protection90%
3(Boc)₂O, THFα-amino Boc protection93%

The crude product is purified via recrystallization from ethyl acetate and n-hexane, achieving 99.8% purity .

Analytical Validation

High-performance liquid chromatography (HPLC) confirms reaction completion, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify structural integrity .

Physicochemical Properties

Thermal and Solubility Profiles

  • Melting Point: 85–87°C, indicative of crystalline purity .

  • Boiling Point: Predicted at 665.4±55.0°C, though decomposition occurs before reaching this point .

  • Solubility: Soluble in chloroform, dichloromethane, ethyl acetate, and DMSO, but insoluble in water .

Table 3: Physicochemical Data

PropertyValue
Density1.200 g/cm³
pKa3.88±0.21 (predicted)
Storage-20°C, desiccated

Stability Considerations

The Boc group is stable under basic conditions but cleaved by TFA, while Fmoc is removed with piperidine . The methyl ester hydrolyzes slowly in aqueous solutions, necessitating anhydrous storage .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Lys(Fmoc)(Me)-OH is employed in Fmoc-based SPPS to incorporate monomethylated lysine residues. Key advantages include:

  • Selective Deprotection: Sequential removal of Fmoc (base) and Boc (acid) enables orthogonal synthesis .

  • Side Chain Stability: The methyl ester prevents unintended reactions during elongation .

Epigenetics and Histone Research

Monomethylated lysine residues are critical in histone post-translational modifications. This compound facilitates studies on:

  • Heterochromatin Protein 1 (HP1): HP1 binding to H3K9me3 (trimethylated lysine 9) regulates chromatin compaction .

  • Enzyme-Substrate Interactions: Synthetic histone peptides with site-specific methylation elucidate methyltransferase and demethylase mechanisms .

Therapeutic Development

Peptides containing methylated lysine are explored for:

  • Cancer Therapeutics: Targeting histone-modifying enzymes implicated in oncogenesis .

  • Antimicrobial Peptides: Enhancing stability and bioavailability through methylation .

Comparative Analysis with Related Derivatives

Boc-L-Lys(Fmoc)-OH vs. Boc-L-Lys(Fmoc)(Me)-OH

The methyl ester in Boc-L-Lys(Fmoc)(Me)-OH offers enhanced carboxyl stability during SPPS compared to the free acid form, reducing side reactions .

Alternative Protecting Groups

  • Alloc Protection: Allyloxycarbonyl (Alloc) permits palladium-catalyzed deprotection but is less common in SPPS .

  • Dde Protection: Orthogonal for lysine side chains but requires hydrazine for cleavage .

Challenges and Optimization Strategies

Steric Hindrance

The Fmoc group’s bulkiness can slow coupling kinetics. Solutions include:

  • Extended Coupling Times: 2–4 hours with activators like HBTU or HATU .

  • Microwave Assistance: Accelerates reaction rates by 50% .

Purification Difficulties

  • Recrystallization: Ethyl acetate/n-hexane mixtures yield high-purity crystals .

  • Chromatography: Reverse-phase HPLC resolves diastereomers and byproducts .

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